1-Oxaspiro[3.4]octan-3-amine
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Overview
Description
1-Oxaspiro[34]octan-3-amine is a unique spirocyclic compound characterized by its distinctive structure, which includes an oxygen atom integrated into a spirocyclic framework
Preparation Methods
The synthesis of 1-Oxaspiro[3.4]octan-3-amine can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. These synthetic routes typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to yield the desired compound .
Chemical Reactions Analysis
1-Oxaspiro[3.4]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Typical reagents include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Oxaspiro[3
Biology: Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Research has indicated potential therapeutic applications, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which 1-Oxaspiro[3.4]octan-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Oxaspiro[3.4]octan-3-amine can be compared to other spirocyclic compounds, such as 1-Oxaspiro[3.4]octan-3-one and 2-azaspiro[3.4]octane. While these compounds share a similar spirocyclic framework, this compound is unique due to the presence of an amine group, which imparts distinct chemical and biological properties .
Similar Compounds
- 1-Oxaspiro[3.4]octan-3-one
- 2-azaspiro[3.4]octane
These compounds highlight the versatility and potential of spirocyclic structures in various applications.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-oxaspiro[3.4]octan-3-amine |
InChI |
InChI=1S/C7H13NO/c8-6-5-9-7(6)3-1-2-4-7/h6H,1-5,8H2 |
InChI Key |
DCRDVAGTYOVFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CO2)N |
Origin of Product |
United States |
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